3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid
Overview
Description
3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid is a chemical compound with the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as acetic anhydride and a base like sodium hydroxide to facilitate the formation of the oxazole ring . Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Chemical Reactions Analysis
3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles depending on the desired substitution . The major products formed from these reactions are typically other oxazole derivatives with modified functional groups .
Scientific Research Applications
3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar chemical properties.
Pyrazole derivatives: These compounds have a five-membered ring with two nitrogen atoms and are used in similar research applications.
Triazole derivatives: These compounds contain a five-membered ring with three nitrogen atoms and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific oxazole ring structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(3-methyl-5-oxo-4H-1,2-oxazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-4-5(2-3-6(9)10)7(11)12-8-4/h5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDBUEJPFDYZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000933-37-8 | |
Record name | 3-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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